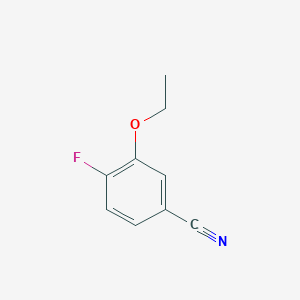

3-Ethoxy-4-fluorobenzonitrile

Description

3-Ethoxy-4-fluorobenzonitrile is a substituted benzonitrile derivative characterized by an ethoxy (-OCH₂CH₃) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. The ethoxy group contributes electron-donating effects, while fluorine introduces electron-withdrawing properties, creating a balance that influences reactivity, solubility, and applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

3-ethoxy-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKMPRFDERKMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluorobenzonitrile typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .

Industrial Production Methods: Industrial production methods for 3-Ethoxy-4-fluorobenzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and recycling of solvents and catalysts to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluorobenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Reduction: 3-Ethoxy-4-fluorobenzylamine.

Oxidation: 3-Ethoxy-4-fluorobenzoic acid.

Scientific Research Applications

3-Ethoxy-4-fluorobenzonitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

Material Science: It can be used in the synthesis of functional materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorobenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Ethoxy-4-fluorobenzonitrile with key analogs:

Key Research Findings

- Electron Effects : The ethoxy group in 3-Ethoxy-4-fluorobenzonitrile donates electrons via resonance, while fluorine withdraws electrons inductively. This duality enhances its suitability for nucleophilic aromatic substitution compared to analogs like 3-Fluoro-4-methoxybenzonitrile, where methoxy’s smaller size increases polarity but reduces lipophilicity .

- Steric and Positional Influences : 4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7) exhibits reduced reactivity in certain coupling reactions due to steric hindrance from adjacent fluorine atoms, unlike the less hindered 3-Ethoxy-4-fluorobenzonitrile .

- Bioactivity Potential: Compounds like 3-(2-(2-Methylthiazol-4-yl)ethynyl)-5-fluorobenzonitrile (CAS 864063-09-2) demonstrate the impact of heterocyclic moieties on bioactivity, suggesting that 3-Ethoxy-4-fluorobenzonitrile’s simpler structure may prioritize synthetic utility over direct pharmacological action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.